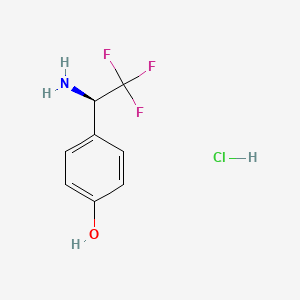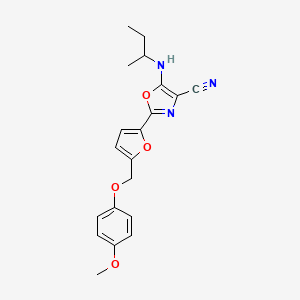
3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chloro substituents, carboxamide groups, and heterocyclic structures like benzothiophene and isoindolinone, which are often explored for their biological activities .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzothiophene carboxyl chlorides with various nucleophiles. For example, paper describes the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides by reacting chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides. This suggests that the synthesis of the compound might also involve similar intermediates and nucleophilic substitution reactions.
Molecular Structure Analysis
Structural analysis of related compounds has been performed using techniques such as X-ray diffraction, NMR, and mass spectroscopy . These studies provide detailed information on the molecular conformation, intramolecular hydrogen bonds, and the overall three-dimensional structure of the molecules. The presence of chloro and carboxamide groups is known to influence the molecular conformation and stability through intramolecular and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the functional groups present in the molecule. For instance, the carboxamide group can participate in hydrogen bonding and other reactions depending on the surrounding chemical environment. The chloro substituent can be reactive towards nucleophilic substitution, which can be utilized to synthesize further derivatives or to modify the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and functional groups like chloro and carboxamide can affect properties such as solubility, melting point, and stability. The papers do not provide specific data on the physical properties of the compound , but they do suggest that similar compounds exhibit significant antioxidant activity, which could be related to their electronic and structural properties .
Scientific Research Applications
Anti-Inflammatory Applications
- Research has shown that structurally related molecules to 3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzothiophene-2-carboxamide demonstrate potential as anti-inflammatory agents. This is evident in studies synthesizing related compounds, indicating a promising area for further exploration in anti-inflammatory applications (Moloney, 2000).
Anticancer Research
- Certain derivatives of similar compounds have shown significant pro-apoptotic activity in cancer cell lines, such as melanoma. For example, research on 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives revealed high pro-apoptotic activity, indicating potential in anticancer research (Yılmaz et al., 2015).
Antitumor Activity
- Synthesized derivatives of similar compounds have been tested for antitumor activities. For instance, a study on 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides showed significant antitumor effects, contributing to the field of oncology (Ostapiuk et al., 2017).
Heparanase Inhibition
- Novel classes of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, structurally related to this compound, have been identified as inhibitors of heparanase. This has implications in anti-angiogenic therapy, suggesting potential in treating diseases involving abnormal angiogenesis (Courtney et al., 2004).
Antimicrobial Activity
- Compounds similar to this compound have been evaluated for their antimicrobial properties. Studies on analogs like 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives revealed notable antibacterial and antifungal activities (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3S/c1-21-17(23)10-7-6-9(8-12(10)18(21)24)20-16(22)15-14(19)11-4-2-3-5-13(11)25-15/h2-8H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBJCSQPBMTVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)
![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)



![{5-[(4-Chlorophenyl)sulfonyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3010236.png)
![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)